Nedometinib

Catalog No.
S11256143
CAS No.
2252314-46-6
M.F
C17H16FIN4O3
M. Wt
470.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nedometinib

CAS Number

2252314-46-6

Product Name

Nedometinib

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C17H16FIN4O3

Molecular Weight

470.24 g/mol

InChI

InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25)

InChI Key

SENAOZROGSYRTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

Description

Nedometinib is a topical gel formulation composed of an inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPKK; MEK), with potential antineoplastic activity. Upon topical administration, nedometinib penetrates into the dermis of the skin where it specifically targets, binds to and inhibits the catalytic activity of MEK, thereby inhibiting the activation of MEK-dependent effector proteins including extracellular signal-regulated kinase (ERK) and inhibits the proliferation of tumor cells in which the RAS/RAF/MEK/ERK signaling pathway is overactivated. The threonine/tyrosine protein kinase MEK plays a key role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently upregulated in a variety of tumor cell types and regulates key cellular activities including cell growth, proliferation, survival, differentiation and apoptosis. Rapid degradation of NFX-179 upon reaching the systemic circulation minimizes side effects caused by systemic exposure.

Nedometinib, also known as NFX-179, is a selective and potent inhibitor of mitogen-activated protein kinase kinase 1, commonly referred to as MEK1. Its chemical formula is C₁₇H₁₆FIN₄O₃, and it exhibits a high degree of specificity with an IC50 value of 135 nM against MEK1 . This compound is primarily investigated for its therapeutic potential in treating various cancers and conditions associated with aberrant MAPK signaling pathways.

, including:

  • Oxidation: The addition of oxygen or the removal of hydrogen atoms.
  • Hydrolysis: The reaction with water leading to the breakdown of the compound.
  • Substitution: Replacement of one functional group in the molecule with another.

These reactions contribute to its stability and bioactivity in various biological environments .

Nedometinib's primary mechanism of action involves the inhibition of MEK1, which plays a crucial role in the MAPK signaling pathway. By inhibiting MEK1, nedometinib effectively reduces the phosphorylation levels of extracellular signal-regulated kinases (ERKs), leading to decreased cell proliferation and survival in cancer cells. This inhibition has been shown to be effective in preclinical models for conditions such as neurofibromatosis type 1, where aberrant MAPK signaling is prevalent .

The synthesis of nedometinib typically involves multi-step organic reactions that include:

  • Formation of the core structure: This may involve coupling reactions between various aromatic compounds.
  • Introduction of halogen substituents: Fluorine and iodine atoms are incorporated through electrophilic aromatic substitution methods.
  • Final modifications: Functional groups are added or modified to enhance solubility and bioactivity.

The detailed synthetic route often requires careful control of reaction conditions to achieve high yields and purity .

Nedometinib is primarily investigated for its applications in oncology, particularly for:

  • Cancer treatment: Targeting tumors with mutations in the MAPK pathway.
  • Neurofibromatosis type 1: Showing promise in clinical trials for managing cutaneous neurofibromas .

Its ability to selectively inhibit MEK1 makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Interaction studies have demonstrated that nedometinib can modulate various signaling pathways beyond MEK1 inhibition. These include:

  • PI3K/Akt/mTOR pathway: Potential cross-talk that may influence cell survival.
  • Cytokine signaling: Implications for inflammatory responses.
  • Cell cycle regulation: Effects on cell division and proliferation rates.

These interactions underscore the compound's multifaceted role in cellular signaling networks .

Several compounds exhibit structural or functional similarities to nedometinib, particularly other MEK inhibitors. Here are some notable examples:

Compound NameMechanism of ActionIC50 (nM)Unique Aspects
TrametinibInhibits MEK1 and MEK20.9Approved for melanoma treatment
CobimetinibSelective MEK1 inhibitor0.4Used in combination with vemurafenib
SelumetinibInhibits MEK1 and MEK25Investigated for various solid tumors
RefametinibSelective for MEK110Focus on hematological malignancies

Nedometinib stands out due to its specificity for MEK1, making it potentially less toxic compared to broader-spectrum inhibitors like trametinib and selumetinib. This specificity may translate into fewer side effects and enhanced therapeutic efficacy in targeted applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

470.02512 g/mol

Monoisotopic Mass

470.02512 g/mol

Heavy Atom Count

26

UNII

K5T4I78IYZ

Dates

Modify: 2024-08-08

Explore Compound Types